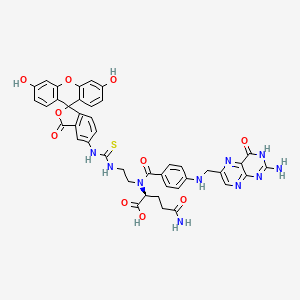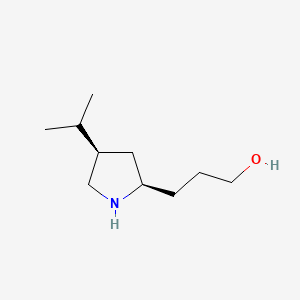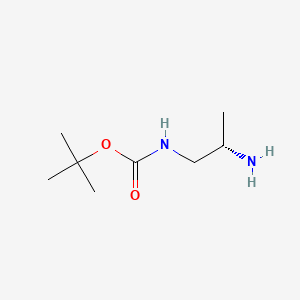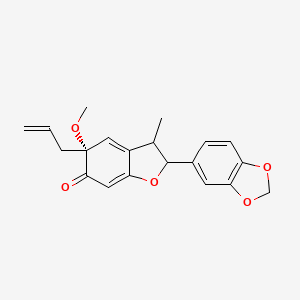
4-(4-Méthoxyphényl)thiazol-2-ylamine HI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Methoxyphenyl) thiazol-2-ylamine HI” is a chemical compound with the molecular formula C10H10N2OS . It is used in proteomics research .
Synthesis Analysis
The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI and its derivatives has been described in several studies . The chemical structures of these compounds were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI can be analyzed using various techniques. The molecular formula is C10H10N2OS, and it has an average mass of 206.264 Da and a monoisotopic mass of 206.051376 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI include a molecular formula of C10H10N2OS and a molecular weight of 206.26 .Mécanisme D'action
Target of Action
The primary target of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . The result is an increase in acetylcholine levels, which in turn enhances cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which plays a crucial role in memory and cognition .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this results in enhanced cholinergic transmission, which can have various effects depending on the specific cells and tissues involved. For example, in the brain, enhanced cholinergic transmission can improve memory and cognition .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Methoxyphenyl) thiazol-2-ylamine HI in lab experiments include its potent biological activity, high selectivity towards cancer cells and bacteria, and its ability to induce apoptosis. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI. One direction is the development of novel analogs of this compound with improved solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, the evaluation of the pharmacokinetic properties of this compound in vivo is necessary to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of the desired product. The synthetic method has been optimized to obtain high yields of the product with minimal side reactions.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris la 4-(4-méthoxyphényl)thiazol-2-ylamine HI, ont été trouvés pour présenter des propriétés antioxydantes . Par exemple, une série de dérivés de 2, 4-dichlorothiazolyl thiazolidine-2,4-dione et 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione ont été synthétisés et testés pour leurs propriétés antioxydantes .
Activité antimicrobienne
Les thiazoles sont connus pour leur activité antimicrobienne . Le sulfathiazole, un dérivé du thiazole, est utilisé comme médicament antimicrobien .
Activité antirétrovirale
Les thiazoles ont été utilisés dans le développement de médicaments antirétroviraux . Le ritonavir, un médicament antirétroviral, contient une fraction thiazole .
Activité antifongique
Les thiazoles sont également connus pour leurs propriétés antifongiques . L'abafungine, un médicament antifongique, est un dérivé du thiazole .
Activité anticancéreuse
Les thiazoles ont été trouvés pour avoir des propriétés anticancéreuses . La tiazofurine, un médicament utilisé dans le traitement du cancer, est un dérivé du thiazole
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.HI/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAVTBFBOAQANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655053 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114196-86-0 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(1H)-Pyridinone,6-[(1-methylbutyl)thio]-(9CI)](/img/no-structure.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)


![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate](/img/structure/B569192.png)
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)
